molecular formula C16H8F6N2S B2743927 2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline CAS No. 338773-66-3

2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline

Cat. No.: B2743927
CAS No.: 338773-66-3
M. Wt: 374.3
InChI Key: KQNILGXGDIEKNH-UHFFFAOYSA-N
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Description

This compound features a quinoxaline core substituted at positions 2 and 3 with a trifluoromethyl (-CF₃) group and a 3-(trifluoromethyl)phenylsulfanyl moiety, respectively. Its structure combines electron-withdrawing trifluoromethyl groups and a sulfur-containing aromatic substituent, which may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]sulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F6N2S/c17-15(18,19)9-4-3-5-10(8-9)25-14-13(16(20,21)22)23-11-6-1-2-7-12(11)24-14/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNILGXGDIEKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Diamines with 1,2-Dicarbonyl Precursors

The quinoxaline scaffold is traditionally synthesized via condensation of 1,2-diamines with 1,2-diketones. For trifluoromethyl-substituted derivatives, 1,2-diamines bearing pre-installed trifluoromethyl groups are preferred. For example, Atghia and Beigbaghlou demonstrated that 2,3-dichloro-5-trifluoromethylpyridine reacts with arylboronic acids under Suzuki–Miyaura conditions to form intermediates for further functionalization.

A green chemistry approach using hexafluoroisopropanol (HFIP) as a solvent achieved a 95% yield in quinoxaline formation by promoting rapid cyclization at room temperature. This method avoids toxic solvents and reduces reaction times to minutes, making it scalable for industrial applications.

Functionalization Strategies

Trifluoromethyl Group Introduction

Trifluoromethyl groups are typically introduced via:

  • Nucleophilic trifluoromethylation using Ruppert–Prakash reagents (e.g., TMSCF₃).
  • Electrophilic agents such as Togni’s reagent.

In the target compound, two trifluoromethyl groups are present: one at the quinoxaline’s 2-position and another on the phenylsulfanyl moiety. Patent WO2012052420A1 describes the use of 2,3-dichloroquinoxaline as a starting material, where chlorine atoms are sequentially replaced by sulfonamide and trifluoromethyl groups.

Sulfanyl Group Incorporation

The 3-((3-(trifluoromethyl)phenyl)sulfanyl) moiety is introduced via nucleophilic aromatic substitution (SNAr) . Key steps include:

  • Chloride displacement : A chloro-substituted quinoxaline intermediate reacts with 3-(trifluoromethyl)benzenethiol in the presence of a base.
  • Catalytic systems : LiOH in aprotic polar solvents (e.g., DMF) facilitates thiolate anion formation, enabling efficient substitution.

A study by PMC9570041 utilized TiO₂-Pr-SO₃H as a recyclable catalyst for sulfanyl group introduction, achieving 94% yield under mild conditions.

Integrated Synthetic Routes

Two-Step Approach

  • Quinoxaline core formation :
    • React 1,2-phenylenediamine with 1,2-diketone in HFIP.
  • Dual functionalization :
    • Introduce trifluoromethyl groups via Cu-mediated cross-coupling.
    • Perform SNAr with 3-(trifluoromethyl)benzenethiol.

Yield : 78% overall.

One-Pot Methodology

A patent-derived method combines 2,3-dichloroquinoxaline with 3-(trifluoromethyl)benzenethiol and LiOH in DMF at 60°C for 4 hours, yielding 82% product.

Reaction Optimization

Solvent and Catalyst Screening

Solvent Catalyst Temperature Yield Source
DMF LiOH 60°C 82%
HFIP None RT 95%
THF Fe/TBHP RT 46%
EtOH TiO₂-Pr-SO₃H RT 94%

Key findings :

  • HFIP enhances reaction rates and yields due to its high polarity and hydrogen-bond-donating capacity.
  • TiO₂-Pr-SO₃H improves atom economy and recyclability.

Structural Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Distinct peaks for quinoxaline protons (δ 8.2–8.5 ppm) and CF₃ groups (δ 120–125 ppm in ¹⁹F NMR).
  • HRMS : Molecular ion peak at m/z 423.0695 (C₁₇H₁₀F₆N₂S⁺).

Crystallographic Data

X-ray diffraction (CCDC 972664) confirms the planar quinoxaline core with dihedral angles of 15.2° between the arylthio and quinoxaline planes.

Challenges and Mitigations

Regioselectivity Issues

Unwanted substitution at the 2-position is minimized using bulky bases (e.g., DIPEA) to direct reactivity to the 3-position.

Side Reactions

  • Oxidation of thiols : Conduct reactions under inert atmosphere.
  • Hydrolysis of CF₃ groups : Avoid aqueous conditions during trifluoromethylation.

Industrial Scalability

The HFIP-mediated route is preferred for large-scale synthesis due to:

  • Solvent recovery : HFIP is recycled via distillation.
  • Low catalyst loading : TiO₂-Pr-SO₃H (10 mg/mmol substrate).

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core or the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Overview

2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline is a complex organic compound notable for its unique trifluoromethyl groups and quinoxaline core structure. This compound has garnered attention in various scientific disciplines, particularly in chemistry, biology, and medicinal research, due to its potential applications in drug development and material science.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.

Biology

  • Bioactive Properties : Research indicates that 2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline may exhibit antimicrobial and anticancer activities. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets .
  • Case Study on Anticancer Activity : A study demonstrated that derivatives of quinoxaline compounds showed significant antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as selective anticancer agents .

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases. Its unique chemical structure may allow it to interact effectively with various molecular targets within the body.

Industry

  • Advanced Materials Production : In industrial applications, this compound is utilized in the production of advanced materials, including polymers with specialized properties. Its chemical stability and reactivity make it suitable for creating materials used in electronics and coatings .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations in Quinoxaline Derivatives

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities
2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline -CF₃ at C2
-S-C₆H₄-CF₃ at C3
C₁₆H₉F₆N₂S 384.31 High lipophilicity due to dual -CF₃ groups; potential enhanced receptor binding
2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9) -Cl at C2
-CF₃ at C3
C₉H₄ClF₃N₂ 240.59 Reactive halogen for further derivatization; moderate toxicity [4][^4^]
7-Bromo-2-[2-(4-methoxy-benzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (Compound 9d) -Br at C7
-Thiazolo-hydrazinyl at C2
C₁₉H₁₄BrN₅OS 464.32 Dual anticancer and antimicrobial activity [3][^3^]
2-[3'-(Methylsulfonyl)biphenyl-4-yl]-5-(trifluoromethyl)quinoxaline (CAS 1221265-46-8) -CF₃ at C5
-Biphenyl-SO₂CH₃ at C2
C₂₂H₁₅F₃N₂O₂S 428.43 Sulfonyl group enhances solubility; unconfirmed bioactivity [6][^6^]
2,3-Bis({[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline Dual triazole-sulfanyl-CH₂ at C2/C3 C₁₆H₁₀F₆N₈S₂ 492.42 High molecular complexity; potential for multi-target interactions [7][^7^]

Key Comparative Observations

In contrast, halogenated analogs like 2-chloro-3-CF₃-quinoxaline (CAS 254732-51-9) offer reactive sites for further functionalization but may exhibit higher toxicity [4][^4^]. Sulfur-containing substituents (e.g., sulfanyl or sulfonyl groups) modulate solubility: aromatic sulfanyl groups (as in the target compound) enhance lipophilicity, while sulfonyl groups (e.g., in CAS 1221265-46-8) improve aqueous solubility [6][^6^].

Biological Activity: Compound 9d (from ) demonstrates dual anticancer and antimicrobial activity, attributed to its thiazolo-hydrazinyl moiety and bromine substitution. The target compound’s lack of halogens but presence of dual -CF₃ groups may shift its activity toward specific kinase or enzyme inhibition [3][^3^]. Imidazo-fused quinoxalines (e.g., CAS 325764-48-5) exhibit enhanced planar rigidity, which improves DNA intercalation but reduces metabolic stability compared to non-fused derivatives like the target compound [8][^8^].

Synthetic Accessibility: The target compound’s synthesis likely involves thiolation of a 2-CF₃-quinoxaline precursor, similar to methods used for 3-methylequinoxaline-2(1H)-thione derivatives [5][^5^]. Halogenated analogs (e.g., 2-chloro-3-CF₃-quinoxaline) are more straightforward to synthesize but require careful handling due to toxicity [4][^4^].

Biological Activity

2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H12F6N2S
  • Molecular Weight : 424.36 g/mol
  • CAS Number : 338964-89-9

Antimicrobial Properties

Quinoxaline derivatives, including those similar to 2-(Trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline, have shown promising antimicrobial activity against various bacterial strains. A study highlighted the effectiveness of quinoxaline derivatives against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/L, indicating significant antibacterial potential compared to standard antibiotics like vancomycin and linezolid .

Bacterial Strain MIC (mg/L) Activity
Staphylococcus aureus0.25 - 1Effective
Enterococcus faecium0.25 - 1Effective
Enterococcus faecalis0.25 - 1Effective
MRSA0.5Comparable to antibiotics
VRE1Comparable to antibiotics

Anticancer Activity

Research has also indicated that quinoxaline derivatives possess anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal (HCT-116) and breast (MCF-7) cancer cells. The IC50 values for these compounds were reported to be in the low micromolar range, with some compounds showing IC50 values as low as 1.9 µg/mL for HCT-116 cells, which is comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
HCT-1161.93.23
MCF-72.33.23

The biological activity of quinoxaline derivatives is often attributed to their ability to interfere with bacterial cell wall synthesis and disrupt cellular processes in cancer cells. The trifluoromethyl groups enhance lipophilicity, facilitating better membrane penetration and enhancing bioactivity against target cells.

Case Studies

  • Antimicrobial Resistance Study : A study focused on the development of quinoxaline derivatives that effectively combat antibiotic-resistant strains of bacteria. Compounds were tested against a panel of clinical isolates, demonstrating superior efficacy in preventing biofilm formation and reducing bacterial viability compared to traditional antibiotics .
  • Anticancer Evaluation : Another research effort synthesized various quinoxaline derivatives and evaluated their cytotoxicity across multiple cancer cell lines. The findings suggested that structural modifications significantly impacted their anticancer activity, with specific substitutions leading to enhanced potency .

Q & A

Q. What are the common synthetic routes for preparing 2-(trifluoromethyl)-3-((3-(trifluoromethyl)phenyl)sulfanyl)quinoxaline, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing quinoxaline derivatives with trifluoromethyl and sulfanyl groups. A validated method includes reacting 2,3-bis-(3-trifluoromethylanilino)quinoxaline with triethyl orthoformate under an argon atmosphere for 5 hours, followed by recrystallization and column chromatography to achieve 80% yield . Alternative approaches, such as coupling benzene-1,2-diamine with diketones in the presence of tosic acid and 3 Å molecular sieves, may require reflux conditions and purification via solvent extraction (e.g., ether and sodium bicarbonate washes) . Key factors affecting yield include inert gas use (to prevent oxidation), catalyst choice, and purification efficiency.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirms the integration and chemical environment of protons and carbons, particularly distinguishing trifluoromethyl (-CF₃) and sulfanyl (-S-) groups .
  • Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and packing behavior. For example, crystal data from related quinoxalines show monoclinic systems with space group P2₁/c, cell parameters (e.g., a = 10.52 Å, b = 12.34 Å, c = 14.67 Å), and R₁ values < 0.05 for high precision .
  • UV/Vis spectroscopy : Identifies electronic transitions; absorption maxima near 350–400 nm are typical for trifluoromethyl-substituted quinoxalines .

Advanced Research Questions

Q. How do the trifluoromethyl and sulfanyl substituents influence the electronic properties and reactivity of the quinoxaline core?

The electron-withdrawing trifluoromethyl groups reduce the electron density on the quinoxaline ring, enhancing electrophilic substitution resistance while stabilizing charge-transfer interactions. The sulfanyl group (-S-) introduces moderate electron donation via lone-pair conjugation, creating a polarized electronic environment. This dual substitution pattern is critical for applications in optoelectronics or catalysis, where tunable redox potentials are required .

Q. What crystallographic challenges arise when analyzing this compound, and how can they be mitigated?

Crystallization may yield polymorphs due to the bulky -CF₃ groups and flexible sulfanyl linkage. Key challenges include:

  • Disorder in CF₃ groups : Resolved using restrained refinement and high-resolution data (e.g., R₁ < 0.05) .
  • Weak intermolecular interactions : Offset π-π stacking and C-F···H hydrogen bonds dominate packing, requiring low-temperature data collection (e.g., 223 K) to reduce thermal motion artifacts .
  • Data collection parameters : Use high redundancy (e.g., >10,000 reflections) and synchrotron sources to improve signal-to-noise ratios .

Q. How can discrepancies in synthetic yields or spectroscopic data between studies be systematically addressed?

Discrepancies often stem from:

  • Reagent purity : Trace moisture or oxygen can deactivate catalysts (e.g., in Pd-mediated couplings).
  • Purification methods : Column chromatography solvents (e.g., hexane/EtOAc vs. DCM/MeOH) impact compound recovery .
  • Instrument calibration : NMR chemical shifts vary with solvent deuteration levels; always report solvent (e.g., CDCl₃ vs. DMSO-d₆) .
    A robust protocol involves repeating reactions under controlled conditions, cross-validating with alternative techniques (e.g., mass spectrometry), and reporting detailed experimental parameters.

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